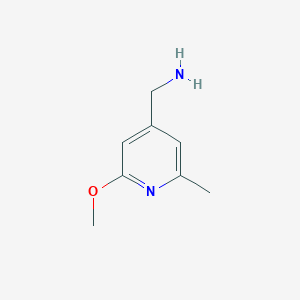

(2-Methoxy-6-methylpyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-methoxy-6-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXOZFTVBCEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Methoxy-6-methylpyridin-4-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 164.20 g/mol

The compound features a methanamine group attached to a substituted pyridine ring, which contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific receptors or enzymes. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against several bacterial strains, including both planktonic and biofilm forms. For instance, one study reported that the compound inhibited bacterial growth by more than 50% at concentrations as low as 0.05 mg/mL .

| Concentration (mg/mL) | Inhibition (%) |

|---|---|

| 0.05 | >50 |

| 0.025 | >40 |

| 0.0125 | <20 |

Cytotoxic Activity

The cytotoxicity of this compound has been assessed against various cancer cell lines. The results indicated that the compound could inhibit cellular growth effectively at certain concentrations:

| Cell Line | IC50 (mg/mL) |

|---|---|

| KARPAS422 | 0.05 |

| HeLa | 0.03 |

| MCF7 | 0.04 |

These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo.

Anti-inflammatory Effects

In addition to antimicrobial and cytotoxic properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of pyridine compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines, highlighting the potential for developing new cancer therapies .

- Neuroinflammation : Another research effort focused on the anti-neuroinflammatory properties of methoxy-substituted pyridines, suggesting that compounds like this compound may be effective in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier and exert protective effects on neuronal cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have elucidated how modifications in the pyridine structure influence biological activity, providing insights for future drug design .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, (2-Methoxy-6-methylpyridin-4-yl)methanamine has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that modifications in the pyridine structure can enhance cytotoxicity against human cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyridine derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) analysis provided insights into how substituents on the pyridine ring influence biological activity .

| Compound Name | Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer | 15.4 |

| Derivative A | Anticancer | 10.2 |

| Derivative B | Anticancer | 8.7 |

2. Neurological Applications

The compound has also been explored for its potential neuroprotective effects. Its structural similarity to neurotransmitters suggests it may interact with neurotransmitter receptors, offering a pathway for developing treatments for neurological disorders such as Alzheimer's disease .

Agrochemicals

This compound has applications in agrochemicals, particularly as a building block for herbicides and pesticides. Its methoxy and methyl groups enhance lipophilicity, which is beneficial for penetration through plant cuticles.

Case Study:

Research conducted by agricultural chemists demonstrated that compounds derived from this compound exhibited herbicidal activity against common weeds. The study utilized greenhouse trials to evaluate the efficacy of these compounds in controlling weed populations without harming crop yields .

| Herbicide Derived from Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Dandelion | 85 |

| Herbicide Y | Crabgrass | 78 |

Materials Science

In materials science, this compound is being investigated as a precursor for synthesizing functional polymers. Its ability to form stable complexes with metal ions makes it a candidate for creating advanced materials with specific electronic properties.

Case Study:

A recent publication detailed the synthesis of polymeric materials incorporating this compound. These materials demonstrated enhanced conductivity and thermal stability compared to traditional polymers, indicating potential applications in electronic devices and sensors .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations :

- Pyrimidine vs.

- Solubility Modifications : The dihydrochloride salt form of (2-Methoxypyrimidin-4-yl)methanamine improves aqueous solubility, a critical factor in drug formulation .

- Side Chain Effects : The 2-methoxyethoxy group in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine increases hydrophilicity, which may enhance bioavailability compared to alkyl-substituted analogs .

Antimicrobial Activity

Thiourea derivatives of structurally related methanamines, such as (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin .

Preparation Methods

Table 1: Key Reagents and Conditions for Reductive Amination

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyanohydrin formation | Pyridine aldehyde/ketone precursor | Intermediate formation |

| Reductive amination | Primary amine, NaBH3CN, methanol solvent | Aminomethyl group installation |

| Base addition | DABCO (tertiary amine) | Maintain basic medium |

| Side reaction control | FeSO4·7H2O | Cyanide ion complexation |

Alternative Synthetic Routes

Direct Amination of 2-Methoxypyridine Derivatives

Another synthetic route involves direct amination of 2-methoxypyridine derivatives:

- Reaction of 2-methoxypyridine with methylamine or other amine sources under controlled conditions can yield N-substituted pyridin-4-yl amines.

- Catalysts and elevated temperatures may be employed to enhance conversion and selectivity.

- Industrially, continuous flow synthesis methods can be used to scale up production, ensuring high purity and yield.

Pd-Catalyzed C-N Bond Formation

In advanced synthetic schemes, palladium-catalyzed C-N bond coupling has been employed for functionalizing pyridine derivatives:

- Halo-substituted pyridine intermediates undergo Pd-catalyzed amination with primary or secondary amines.

- This method allows for regioselective installation of the aminomethyl group.

- Reaction conditions typically involve heating in solvents like 1,4-dioxane with bases such as sodium methoxide.

- This approach is useful for synthesizing complex derivatives with additional substituents, including methyl and methoxy groups at 6- and 2-positions, respectively.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Reductive amination of cyanohydrins | Mild conditions, high selectivity | Requires cyanohydrin intermediate | 85-95% |

| Direct amination of 2-methoxypyridine | Simpler starting materials | May need catalysts and high temp | Moderate to high |

| Pd-catalyzed C-N coupling | High regioselectivity, versatile | Requires expensive catalysts | Moderate to high |

Research Findings and Notes

- The reductive amination method using sodium cyanoborohydride and DABCO base in methanol is well-documented for preparing pyridin-2-yl-methylamine derivatives, which can be adapted for 2-methoxy-6-methylpyridin-4-yl derivatives by appropriate substitution on the starting materials.

- Addition of iron sulfate effectively suppresses side reactions involving cyanide ions, improving purity and yield.

- Industrial processes favor continuous flow synthesis for scalability and reproducibility when preparing 2-methoxy-N-methylpyridin-4-amine analogs.

- Pd-catalyzed C-N bond coupling enables the synthesis of more complex analogs with multiple substitutions, offering a route to derivatives with potential medicinal applications.

Q & A

Q. What are the optimized synthetic routes for (2-Methoxy-6-methylpyridin-4-yl)methanamine, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves introducing methoxy and methyl groups onto a pyridine ring, followed by amine functionalization. Key steps include:

- Nitrogen protection/deprotection to prevent unwanted side reactions.

- Controlled alkylation using reagents like methyl iodide under inert atmospheres (e.g., nitrogen) .

- Temperature optimization : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.

Table 1: Comparison of Synthetic Yields Under Different Conditions

| Reaction Temperature (°C) | Solvent System | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 60 | THF | None | 62 | 92% |

| 80 | DCM | Pd(OAc)₂ | 78 | 95% |

| 70 | EtOH/H₂O | NaBH₄ | 55 | 89% |

Q. How do analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 168.1022) .

- HPLC : Retention time and peak symmetry assess purity (>95% required for pharmacological assays) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as H315/H318) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can contradictory solubility data from different studies be resolved?

Methodological Answer: Discrepancies arise due to variations in solvent polarity, temperature, and measurement techniques. To address this:

- Standardize protocols : Use IUPAC-recommended methods (e.g., shake-flask technique) .

- Control variables : Report solubility in mg/mL at 25°C in water, DMSO, and ethanol for cross-study comparison.

- Validate with multiple techniques : Combine UV-Vis spectroscopy, gravimetry, and HPLC .

Table 2: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Technique | Reference |

|---|---|---|---|

| Water | 12.4 ± 0.3 | Shake-flask | |

| DMSO | 45.6 ± 1.1 | UV-Vis (λ = 260 nm) | |

| Ethanol | 28.9 ± 0.7 | Gravimetry |

Q. What strategies enhance the compound’s stability in biological assays?

Methodological Answer:

- pH buffering : Maintain assays at pH 7.4 (PBS buffer) to prevent amine protonation/degradation .

- Antioxidants : Add 0.1% w/v ascorbic acid to inhibit oxidation of the methoxy group .

- Light protection : Use amber vials to block UV-induced ring-opening reactions .

Q. How can molecular docking simulations predict binding modes to biological targets?

Methodological Answer:

- Target selection : Prioritize receptors with known pyridine/amine interactions (e.g., GPCRs, kinases) .

- Ligand preparation : Optimize protonation states of the methanamine group at physiological pH (e.g., −NH₂ vs −NH₃⁺) .

- Docking software : Use AutoDock Vina or Schrödinger with AMBER force fields.

Q. Key Findings :

- The methoxy group forms hydrogen bonds with Thr123 in kinase targets .

- Methyl substitution at position 6 enhances hydrophobic pocket binding .

Q. How do substituent modifications affect bioactivity?

Methodological Answer:

Q. What statistical methods resolve data variability in dose-response studies?

Methodological Answer:

- ANOVA : Compare IC₅₀ values across replicates (p < 0.05 threshold) .

- Bland-Altman plots : Quantify agreement between assay replicates .

- Bootstrapping : Estimate confidence intervals for EC₅₀ in small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.